molecular formula C12H9NO3S B8552823 4-Phenylsulfonylpyridine-3-carbaldehyde

4-Phenylsulfonylpyridine-3-carbaldehyde

Cat. No.: B8552823
M. Wt: 247.27 g/mol
InChI Key: ZFRXSJAEGUAWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylsulfonylpyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenylsulfonyl group at position 4 and a formyl (aldehyde) group at position 2. The phenylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring and enhances the electrophilicity of the aldehyde functionality. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, and advanced materials. Its synthesis typically involves sulfonation of pyridine derivatives followed by formylation or oxidation reactions .

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-(benzenesulfonyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H9NO3S/c14-9-10-8-13-7-6-12(10)17(15,16)11-4-2-1-3-5-11/h1-9H

InChI Key

ZFRXSJAEGUAWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Phenylsulfonylpyridine-3-carbaldehyde with structurally related pyridine-3-carbaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Notable Properties
This compound Phenylsulfonyl (4), Aldehyde (3) C₁₂H₉NO₃S Sulfonyl, Aldehyde High electrophilicity, low solubility in non-polar solvents
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde 4-Chlorophenyl (6), Methyl (2), Aldehyde (3) C₁₃H₁₀ClNO Chlorophenyl, Methyl, Aldehyde Moderate reactivity, enhanced lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), Methyl (6), Carboxylic acid (4) C₆H₅ClN₂O₂ Chloro, Carboxylic acid High acidity, used in coordination chemistry
3-Cyanopyridine derivatives (e.g., from ) Variable substituents (e.g., aryl, nitrile) Varies Cyano, Aryl Versatile intermediates for heterocyclic synthesis

Physicochemical Properties

  • Solubility: The sulfonyl group in this compound reduces solubility in non-polar solvents compared to the methyl-substituted analog. However, it exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., sulfonyl, chloro) generally exhibit higher thermal stability than those with electron-donating groups (e.g., methyl) due to reduced resonance destabilization .

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